Sulfisoxazole-d4
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Overview
Description
Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are a class of antibiotics that inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth and replication. This compound is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Preparation Methods
The synthesis of sulfisoxazole-d4 involves several steps, starting with the preparation of the deuterated precursor. The general synthetic route includes:
Condensation Reaction: Toluene and pyridine are added to 3-aminoisoxazole, followed by the addition of p-acetamido-benzenesulfonyl chloride in batches. The mixture is stirred for 20-24 hours, resulting in the formation of a condensation compound.
Hydrolysis Reaction: The condensation compound is treated with liquid caustic soda, heated to 70-75°C, and maintained at this temperature for 4-5 hours. The mixture is then cooled, and the pH is adjusted to 4-5 using concentrated hydrochloric acid. The resulting product is sulfisoxazole.
Chemical Reactions Analysis
Sulfisoxazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfisoxazole-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sulfisoxazole in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of sulfisoxazole.
Medicine: Research on the efficacy and mechanism of action of sulfonamide antibiotics.
Industry: Quality control and validation of analytical methods for the detection of sulfonamide residues in pharmaceuticals and environmental samples
Mechanism of Action
Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of dihydrofolic acid, thereby hindering bacterial growth and replication. The molecular target is the enzyme dihydropteroate synthetase, and the pathway involved is the folic acid synthesis pathway .
Comparison with Similar Compounds
Sulfisoxazole-d4 is similar to other sulfonamide antibiotics such as sulfamethoxazole and sulfadiazine. its deuterated form makes it unique for use as an internal standard in analytical chemistry. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfaguanidine: Used for gastrointestinal infections
This compound’s uniqueness lies in its stable isotopic labeling, which provides enhanced accuracy and precision in mass spectrometric analyses.
Properties
CAS No. |
1388717-81-4 |
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Molecular Formula |
C11H13N3O3S |
Molecular Weight |
271.327 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide |
Origin of Product |
United States |
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